molecular formula C21H27N5O B5563109 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Cat. No. B5563109
M. Wt: 365.5 g/mol
InChI Key: ZVRMVNDVQPITCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is 365.22156050 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A significant body of research focuses on the synthesis of derivatives of compounds with 1,3,4-oxadiazole and imidazole moieties, due to their wide range of biological activities. For instance, Khalid et al. (2016) described the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their screening against Gram-negative and Gram-positive bacteria, showing moderate to high antibacterial activity. The compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride and leading to the target compounds with elucidated structures through spectral data (Khalid et al., 2016).

Pharmacokinetics and Drug Development

Research also extends to the pharmacokinetic studies of novel compounds, such as anaplastic lymphoma kinase (ALK) inhibitors, to assess their potential as cancer therapeutics. Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel ALK inhibitors, revealing the balance between hydrolysis stability and potency against ALK. The study provides insights into optimizing compound stability without compromising therapeutic efficacy (Teffera et al., 2013).

Antidiabetic Activity

Another area of research involves exploring the antidiabetic properties of compounds bearing the imidazoline and piperazine structures. Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents in a rat model of diabetes, highlighting the importance of structural modifications to enhance therapeutic properties. This study underlines the potential of these compounds in developing new antidiabetic medications (Le Bihan et al., 1999).

properties

IUPAC Name

2-[[3-(1-benzylimidazol-2-yl)piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-16(2)21-24-23-19(27-21)15-25-11-6-9-18(14-25)20-22-10-12-26(20)13-17-7-4-3-5-8-17/h3-5,7-8,10,12,16,18H,6,9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMVNDVQPITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CN2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.